Spiro[3.4]octane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[34]octane-1-sulfonyl chloride is a spirocyclic compound characterized by its unique structure, where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.4]octane-1-sulfonyl chloride typically involves the formation of the spirocyclic structure followed by the introduction of the sulfonyl chloride group. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can have different functional groups depending on the nucleophiles used in the substitution reactions .
Scientific Research Applications
Spiro[3.4]octane-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with spirocyclic structures that exhibit biological activity.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as improved solubility and stability.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development
Mechanism of Action
The mechanism of action of spiro[3.4]octane-1-sulfonyl chloride is primarily related to its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octane-1-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a sulfonyl chloride.
Spiro[3.4]octane-1-amine: Contains an amine group, offering different reactivity and applications compared to the sulfonyl chloride derivative.
Uniqueness
Spiro[3.4]octane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides distinct reactivity compared to other spirocyclic compounds. This makes it particularly valuable in the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H13ClO2S |
---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
spiro[3.4]octane-3-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-3-6-8(7)4-1-2-5-8/h7H,1-6H2 |
InChI Key |
WWAXMQYEEGQABY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC2S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.